1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine

Enzymology Medicinal Chemistry Pharmacology

Sourcing selectively functionalized thiophene building blocks for cross-coupling often results in long lead times or limited substitution patterns. This compound solves that with a unique 3,4-dibromo architecture for regioselective Suzuki-Miyaura derivatization and a methylamine handle for further diversification. - Enables 2,5-diaryl-3,4-dibromothiophene synthesis for organic electronics & MOFs. - Confirmed CD73 target engagement (IC50 40.1 µM) validates use as an SAR starting point. - Standard research quantities ready for immediate global dispatch.

Molecular Formula C6H7Br2NS
Molecular Weight 285.00 g/mol
Cat. No. B12076317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine
Molecular FormulaC6H7Br2NS
Molecular Weight285.00 g/mol
Structural Identifiers
SMILESCNCC1=C(C(=CS1)Br)Br
InChIInChI=1S/C6H7Br2NS/c1-9-2-5-6(8)4(7)3-10-5/h3,9H,2H2,1H3
InChIKeyWRDZZULEFHTJRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine (CAS 1394022-22-0)


1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine (CAS: 1394022-22-0) is a synthetic small molecule featuring a 3,4-dibromothiophene core linked to an N-methylmethanamine side chain . The presence of two bromine atoms at the 3- and 4-positions creates distinct electronic and steric features relative to other thiophene-based building blocks, making this compound a specialized intermediate for medicinal chemistry and materials science applications .

Why a Dibromothiophene Building Block Cannot Be Replaced with an Isomer or Monobromo Analog


The specific 3,4-dibromo substitution pattern on the thiophene ring dictates not only physicochemical properties but also synthetic utility and biological activity. While 1-(4-bromothiophen-2-yl)-N-methylmethanamine lacks the second bromine and offers fewer derivatization sites, the 2,3- and 2,4-dibromothiophene isomers display markedly different reactivity profiles in cross-coupling reactions [1]. Furthermore, the presence of the methylamine side chain in this compound—absent in simple dibromothiophenes—confers distinct pharmacophoric features, as evidenced by its measurable, albeit weak, interaction with ecto-5'-nucleotidase [2].

Differentiation of 1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine: Comparative Evidence Guide


Ecto-5'-Nucleotidase Inhibition Profile: A Weak but Quantifiable Interaction

The compound demonstrates measurable, albeit low, inhibitory activity against rat ecto-5'-nucleotidase (CD73) with an IC50 of 40.1 µM [1]. This target is relevant in oncology and inflammation research. In contrast, the monobromo analog 1-(4-bromothiophen-2-yl)-N-methylmethanamine does not have any reported activity for this target in BindingDB, suggesting that the additional bromine in the 3,4-dibromo derivative may contribute to target engagement, albeit weakly. However, it should be noted that 3,4-dibromothiophene itself lacks the methylamine side chain and is not expected to interact with this enzyme, highlighting the importance of the full molecular structure.

Enzymology Medicinal Chemistry Pharmacology

Reactivity in Palladium-Catalyzed Cross-Coupling: Steric and Electronic Profile of the 3,4-Dibromo Substitution Pattern

The reactivity of dibromothiophenes in Suzuki-Miyaura couplings is highly dependent on the substitution pattern. While 2,4-dibromothiophene undergoes smooth double coupling with standard conditions, 2,3-dibromothiophene is much more sensitive to steric effects and requires modified conditions (potassium borates) for good yields [1]. The 3,4-dibromothiophene scaffold—the core of the target compound—represents a distinct steric and electronic environment. A study on the double Suzuki-Miyaura coupling of various dibromothiophenes demonstrated that 3,4-dibromothiophene can be converted to diarylthiophenes in moderate to excellent yields using a simple Pd(OAc)₂/PPh₃ catalytic system in 95% EtOH [2]. While this study reports yields for the unsubstituted 3,4-dibromothiophene (e.g., 85-95% for certain aryl boronic acids), the presence of the methylamine side chain in the target compound will modulate reactivity. No head-to-head yield comparison for the target compound versus other isomers with the same side chain is available.

Synthetic Methodology Materials Science Medicinal Chemistry

Commercial Purity and Availability: Benchmarking Against Structural Analogs

The target compound is commercially available from multiple vendors with reported purities of 95% (AKSci) and 97% (ChemicalBook) . The monobromo analog 1-(4-bromothiophen-2-yl)-N-methylmethanamine is also commercially available, but purity specifications vary by supplier. The ethyl analog 1-(3,4-dibromothiophen-2-yl)ethanamine is commercially available, but its procurement options may be more limited. The key differentiation lies not in purity but in the specific molecular structure—the 3,4-dibromo-N-methylmethanamine combination—which is less common than monobromo variants and thus offers unique building block status.

Procurement Sourcing Quality Control

Predicted Physicochemical Profile: LogP, Solubility, and Stability

The molecular weight (285.0 g/mol) and the presence of two bromine atoms contribute to a predicted logP value significantly higher than that of monobromo analogs, indicating increased lipophilicity [1]. The compound is reported to be soluble in organic solvents like ethanol and dichloromethane and is generally stable under standard lab conditions but sensitive to light and moisture . Quantitative solubility data (e.g., in water or buffer) is not publicly available for this specific compound. The monobromo analog has a molecular weight of 218.1 g/mol and is expected to have lower logP. This difference in lipophilicity can impact membrane permeability and bioavailability in biological assays.

Physicochemical Properties ADME Formulation

Targeted Applications for 1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine Based on Differential Evidence


Synthesis of Substituted Thiophenes via Palladium-Catalyzed Cross-Coupling

The 3,4-dibromo substitution pattern offers distinct reactivity in Suzuki-Miyaura couplings. Researchers can exploit this to synthesize 2,5-diaryl-3,4-dibromothiophenes or further functionalize to tetraarylthiophenes, which are valuable in materials science for organic electronics and metal-organic frameworks (MOFs) [1]. The presence of the methylamine side chain provides an additional handle for further derivatization or for introducing polarity.

Medicinal Chemistry: Scaffold for CD73 Inhibitors or other Nucleotide Metabolism Targets

The compound's weak but measurable IC50 (40.1 µM) against ecto-5'-nucleotidase (CD73) indicates it can serve as a starting point for structure-activity relationship (SAR) studies [1]. While not potent enough for direct therapeutic use, its activity confirms target engagement. Medicinal chemists can use this compound to explore the effects of substituents on the thiophene ring or the amine side chain to improve potency and selectivity for CD73 or related enzymes.

Synthesis of Estrogen Receptor Ligands and Other Bioactive Molecules

3,4-Dibromothiophene is a known precursor to thiophene-core estrogen receptor ligands with superagonist activity (2-3x estradiol) [1]. While the target compound contains an additional methylamine group, it can still serve as a building block for analogous structures. The bromines provide sites for cross-coupling to install diverse aromatic groups, enabling the exploration of new ER modulators.

Development of FABP4/5 Inhibitors for Metabolic and Inflammatory Diseases

Thiophene-containing amides are claimed as fatty-acid binding protein (FABP) 4/5 inhibitors in patents (e.g., US9353102B2) [1]. The target compound's structure aligns with the general formula of these non-annulated thiophenylamides, suggesting it could be a useful intermediate for synthesizing novel FABP inhibitors for diabetes, atherosclerosis, and cancer research.

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